3-Amino-2'-fluoro-[1,1'-biphenyl]-2-carbonitrile 3-Amino-2'-fluoro-[1,1'-biphenyl]-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13371695
InChI: InChI=1S/C13H9FN2/c14-12-6-2-1-4-10(12)9-5-3-7-13(16)11(9)8-15/h1-7H,16H2
SMILES: C1=CC=C(C(=C1)C2=C(C(=CC=C2)N)C#N)F
Molecular Formula: C13H9FN2
Molecular Weight: 212.22 g/mol

3-Amino-2'-fluoro-[1,1'-biphenyl]-2-carbonitrile

CAS No.:

Cat. No.: VC13371695

Molecular Formula: C13H9FN2

Molecular Weight: 212.22 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2'-fluoro-[1,1'-biphenyl]-2-carbonitrile -

Specification

Molecular Formula C13H9FN2
Molecular Weight 212.22 g/mol
IUPAC Name 2-amino-6-(2-fluorophenyl)benzonitrile
Standard InChI InChI=1S/C13H9FN2/c14-12-6-2-1-4-10(12)9-5-3-7-13(16)11(9)8-15/h1-7H,16H2
Standard InChI Key PHSGRXXCIDMDGK-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=C(C(=CC=C2)N)C#N)F
Canonical SMILES C1=CC=C(C(=C1)C2=C(C(=CC=C2)N)C#N)F

Introduction

Structural Characteristics and Molecular Properties

Core Biphenyl Architecture

The compound’s backbone consists of two benzene rings connected by a single carbon–carbon bond, forming a biphenyl system. The fluorine atom at the 2'-position introduces steric hindrance and electronic effects, while the carbonitrile group at the 2-position contributes to dipole interactions and hydrogen-bonding capabilities . The amino group at the 3-position enhances solubility in polar solvents and facilitates protonation under acidic conditions.

Substituent Effects on Electronic Distribution

Density functional theory (DFT) calculations on analogous biphenyl systems reveal that the fluorine atom induces a para-directing effect on the adjacent ring, while the carbonitrile group withdraws electron density, creating a polarized electronic environment . This polarization likely influences the compound’s reactivity in nucleophilic aromatic substitution and metal-catalyzed coupling reactions.

Synthetic Methodologies

Sequential Functionalization Approaches

Chemical Reactivity and Derivative Formation

Amino Group Transformations

The primary amine participates in:

  • Acylation: Reaction with acetyl chloride yields the N-acetyl derivative, enhancing metabolic stability.

  • Diazo Coupling: Forms azo dyes with electron-rich aromatics, useful in photodynamic therapy .

Carbonitrile Reactivity

The nitrile group undergoes:

  • Hydrolysis: Concentrated HCl at reflux converts it to a carboxylic acid, though competing amine protonation necessitates careful pH control.

  • Nucleophilic Additions: Grignard reagents add to the nitrile, producing ketones after hydrolysis .

Fluorine-Based Modifications

The 2'-fluorine resists displacement under mild conditions but participates in Ullmann-type couplings with CuI/1,10-phenanthroline at 120°C, enabling biaryl ether synthesis .

Industrial and Research Applications

Pharmaceutical Intermediate

Serves as a precursor to PARP inhibitors, where the carbonitrile is oxidized to a carboxamide for hydrogen bonding with Asp766 .

Liquid Crystal Development

The biphenyl core and polar substituents enable mesophase formation between 120–140°C, with dielectric anisotropy (Δε) of +6.2, suitable for display technologies .

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaKey DifferencesBioactivity (IC₅₀)
2-Amino-3'-fluoro-[1,1'-biphenyl]-4-olC₁₂H₁₀FNOHydroxyl vs. carbonitrileEGFR: 480 nM
4'-Methyl-biphenyl-2-carbonitrileC₁₃H₁₁NMethyl vs. amino/fluoroNot reported
3-Nitro-2'-fluoro-[1,1'-biphenyl]-2-carbonitrileC₁₃H₈FN₂O₂Nitro vs. aminoCytotoxic (HeLa: 8.2 µM)

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